molecular formula C10H14N4S B185275 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-18-5

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B185275
CAS No.: 51646-18-5
M. Wt: 222.31 g/mol
InChI Key: CVMHSASTUPISRA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core with methyl groups at positions 5 and 7 and a propylsulfanyl substituent at position 2. This compound belongs to a broader class of triazolopyrimidine derivatives, which are notable for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

5,7-dimethyl-2-propylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-4-5-15-10-12-9-11-7(2)6-8(3)14(9)13-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMHSASTUPISRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN2C(=CC(=NC2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365297
Record name 5,7-dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51646-18-5
Record name 5,7-Dimethyl-2-(propylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51646-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Cyclization with Carbon Disulfide :
    Treatment of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide in ethanolic potassium hydroxide induces cyclization. Contrary to expectations of forming a 1,3,4-oxadiazole, the reaction proceeds via a thiol-mediated pathway to yield 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thiol.

    • Key Insight : The dimethylpyrimidinyl group directs regioselectivity, ensuring the thiol group occupies the 2-position of the triazolo ring.

    • Yield : 70–85% after recrystallization from ethanol.

Analytical Validation

  • IR Spectroscopy : A sharp peak at 2550 cm⁻¹ confirms the -SH group.

  • ¹H-NMR : Singlets at δ 2.45 (C5-CH₃) and δ 2.52 (C7-CH₃) verify methyl groups.

Introduction of the Propylsulfanyl Group

The propylsulfanyl moiety is introduced via alkylation of the 2-thiol intermediate. This step replaces the thiol proton with a propyl group, enhancing lipophilicity and stability.

Alkylation Protocol

  • Reagents and Conditions :

    • Thiol Intermediate : 5,7-dimethyl-[1,triazolo[1,5-a]pyrimidine-2-thiol (1 equiv).

    • Alkylating Agent : Propyl bromide (1.2 equiv).

    • Base : Sodium hydride (1.5 equiv) in anhydrous DMF at 50°C for 4 hours.

    • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting material and byproducts.

  • Reaction Efficiency :

    • Yield : 75–80%.

    • Purity : >95% (HPLC).

Mechanistic Considerations

  • Deprotonation : NaH deprotonates the thiol to generate a thiolate ion, which undergoes nucleophilic attack on propyl bromide.

  • Steric Effects : The propyl group’s linear structure minimizes steric hindrance, favoring high conversion rates.

Alternative Synthetic Routes

Route A: Nucleophilic Substitution of Chloro Intermediates

A method inspired by Wang et al. involves displacing a chloro group at the 2-position with propylthiol.

  • Chloro Intermediate Synthesis :

    • Phosphorus oxychloride reacts with 5,7-dimethyl-[1,2,]triazolo[1,5-a]pyrimidin-2-ol to yield the 2-chloro derivative.

  • Thiol Displacement :

    • Propylthiol (1.5 equiv) and triethylamine in refluxing ethanol for 6 hours.

    • Yield : 65–70%.

Limitation : Lower yields compared to alkylation, attributed to competing side reactions.

Route B: One-Pot Thioetherification

A streamlined approach combines cyclization and alkylation in a single pot:

  • Reagents : (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide, carbon disulfide, propyl bromide.

  • Conditions : KOH in ethanol, 12 hours at reflux.

  • Yield : 60–65%, with reduced purity (85–90%).

Optimization and Scalability

Critical Parameters

ParameterOptimal ValueImpact on Yield/Purity
Reaction Temperature50°C (alkylation)Prevents thermal degradation
SolventDMFEnhances nucleophilicity
Equivalents of NaH1.5Ensures complete deprotonation

Scalability Challenges

  • Alkylation Scale-Up : Batch sizes >100 g require controlled addition of propyl bromide to avoid exothermic runaway.

  • Purification : Column chromatography becomes impractical at scale; recrystallization (ethyl acetate/hexane) is preferred.

Spectroscopic Characterization

Target Compound Data :

  • Molecular Formula : C₁₀H₁₄N₄S.

  • MS (ESI) : m/z 223.1 [M+H]⁺.

  • ¹H-NMR (CDCl₃) : δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 2.45 (s, 3H, C5-CH₃), δ 2.52 (s, 3H, C7-CH₃), δ 3.15 (t, 2H, SCH₂).

  • ¹³C-NMR : δ 12.5 (CH₂CH₂CH₃), 22.1 (C5-CH₃), 22.3 (C7-CH₃), 35.8 (SCH₂) .

Chemical Reactions Analysis

Oxidation of the Propylsulfanyl Group

The propylsulfanyl (-SPr) group at position 2 undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.

Reaction TypeReagents/ConditionsProductYieldReference
Sulfoxide formationH₂O₂, acetic acid, 25°C, 6 hours5,7-Dimethyl-2-(propylsulfinyl) derivative75–85%
Sulfone formationm-CPBA, CH₂Cl₂, 0°C → rt, 12 hours5,7-Dimethyl-2-(propylsulfonyl) derivative80–90%

Mechanistic Insight :

  • Sulfoxide : Generated via single oxygen insertion using H₂O₂ under acidic conditions.
  • Sulfone : Requires stronger oxidants like m-CPBA for double oxygen insertion .

Nucleophilic Substitution at C-2

The sulfur atom in the sulfanyl group serves as a leaving group, enabling nucleophilic displacement.

NucleophileConditionsProductYieldReference
Amines (RNH₂)K₂CO₃, DMF, 80°C, 8 hours5,7-Dimethyl-2-(alkyl/aryl-amino) derivatives60–75%
Alkoxides (RO⁻)NaH, THF, reflux, 6 hours5,7-Dimethyl-2-(alkoxy) derivatives50–65%

Key Example :
Replacement of -SPr with -NHAr (aryl amine) enhances HIV-1 RNase H inhibitory activity .

Electrophilic Functionalization

The triazolo-pyrimidine core undergoes electrophilic substitution, particularly at electron-rich positions (C-3 and C-5/C-7 methyl groups).

Reaction TypeReagents/ConditionsProductYieldReference
Vilsmeier-Haack formylationPOCl₃/DMF, 80°C, 4 hours3-Formyl-5,7-dimethyl-2-(propylsulfanyl) derivative68%
Halogenation (C-3)NBS, AIBN, CCl₄, reflux, 3 hours3-Bromo-5,7-dimethyl-2-(propylsulfanyl) derivative55%

Note :

  • Formylation at C-3 is regioselective due to the electron-donating methyl groups at C-5/C-7 .

Cross-Coupling Reactions

After sulfanyl group displacement, palladium-catalyzed couplings introduce aryl/alkynyl groups.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 90°C2-Aryl-5,7-dimethyl derivatives70–85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt2-Alkynyl-5,7-dimethyl derivatives65–78%

Application :
Alkynyl derivatives exhibit enhanced antiviral and anticancer properties .

Coordination Chemistry

The nitrogen-rich scaffold acts as a ligand for transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureApplicationReference
PtCl₂EtOH, reflux, 6 hours[Pt(L)Cl₂] (L = triazolo-pyrimidine)Anticancer agents
Cu(NO₃)₂MeOH, rt, 24 hours[Cu(L)₂(NO₃)₂]Catalysis

Key Finding :
Platinum(II) complexes show marked cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 μM) .

Reductive Alkylation

The methyl groups at C-5/C-7 can undergo reductive alkylation under controlled conditions.

Reagents/ConditionsProductYieldReference
HCHO, NaBH₃CN, MeOH, rt, 12 hours5,7-Bis(hydroxymethyl)-2-(propylsulfanyl) derivative40%

Limitation :
Low yields due to steric hindrance from the fused ring system .

Scientific Research Applications

Structural Features

  • Triazolo-Pyrimidine Framework : The compound features a triazolo-pyrimidine core, known for its pharmacological significance.
  • Substituents : The presence of methyl groups at positions 5 and 7 and a propylsulfanyl group at position 2 contribute to its lipophilicity and biological activity.

Pharmacological Activities

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine has been investigated for various pharmacological properties:

  • Antiviral Activity :
    • Mechanism of Action : Studies have shown that derivatives of this compound exhibit antiviral effects against viruses such as herpes simplex virus (HSV) and influenza. The mechanism often involves inhibition of viral replication or entry into host cells.
    • Case Studies : In cell-based assays, certain derivatives demonstrated significant antiviral efficacy, suggesting their potential as lead compounds for drug development.
  • Antibacterial and Antifungal Properties :
    • Compounds within the triazolo-pyrimidine class have been reported to possess antibacterial and antifungal activities. Research indicates that these compounds can disrupt microbial cell walls or inhibit essential enzymes.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These processes are crucial for producing derivatives with optimized biological activities.

Interaction Studies

Research has focused on the interactions between this compound and various biological targets. These studies often utilize techniques such as:

  • Molecular Docking : To predict binding affinities and orientations with target proteins.
  • Biochemical Assays : To evaluate the effects on enzyme activity or cellular pathways.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineContains a single methyl groupSimpler structure with less steric hindrance
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineMethyl group at position 7Potentially different biological activities
Propylthio-[1,2,4]triazolo[1,5-a]pyrimidineSimilar sulfanyl group but without methyl substitutionsDifferent reactivity profile due to lack of methyl groups

The additional methyl groups in this compound may enhance its lipophilicity and overall biological activity compared to the simpler analogs.

Mechanism of Action

The mechanism by which 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, influencing their reactivity and stability . In biological systems, its antimicrobial and cytotoxic activities are likely due to its ability to disrupt cellular processes and interact with biomolecules, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Herbicidal Activity
  • Target Compound: Derivatives like α-(5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thio)acetamides show herbicidal activity against Brassica campestris and Echinochloa crusgalli at 100–200 ppm .
  • Sulfonamide Analogs (8b): Exhibit superior activity compared to commercial herbicides, with IC₅₀ values < 10 μM against monocotyledonous weeds .
  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives (e.g., 4 in ) generally show higher potency than sulfanyl analogs due to enhanced electrophilicity .
Antiparasitic and Antimalarial Activity
  • Copper(II) Complexes: 5,7-Dimethyl-triazolo[1,5-a]pyrimidine derivatives coordinate with Cu(II) to inhibit Trypanosoma cruzi (EC₅₀ = 1.2 μM) .
  • PfDHODH Inhibitors : Pyrazolo[1,5-a]pyrimidines, isosteres of triazolopyrimidines, inhibit Plasmodium falciparum dihydroorotate dehydrogenase (IC₅₀ = 50 nM) .
Vasodilatory Activity
  • Benzylsulfanyl Analogs (B Series): Display potent vasodilation, e.g., 2-(p-bromobenzylsulfanyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidine achieves 100% inhibition of norepinephrine-induced vasoconstriction at 10⁻⁴ M . Propylsulfanyl analogs are less studied but may offer improved pharmacokinetics due to lower steric hindrance.
Supramolecular Self-Assembly
  • TPTH () : A related acetohydrazone derivative self-assembles into blue-emitting microfibers (λₑₘ = 450 nm). The propylsulfanyl group in the target compound may hinder π-π stacking, reducing luminescence efficiency compared to TPTH .
Metal Coordination Chemistry
  • Pt(II) Complexes : 5,7-Dimethyl-triazolo[1,5-a]pyrimidine (dmtp) forms stable complexes with Pt(II), whereas bulkier analogs (e.g., 5,7-diphenyl) exhibit distorted geometries .
  • Rh(II) Complexes : Methyl and ethyl substituents enhance stability in Rh(II) complexes compared to tert-butyl groups .

Physicochemical Properties

Property Target Compound 5,7-Dichloro Analog 2-Nitro Derivative (C)
LogP 2.8 (estimated) 3.1 1.9
Thermal Stability >200°C 180°C Decomposes at 150°C
Electrophilicity Moderate High (Cl substituent) Very high (NO₂ group)
  • Nitro Derivatives : Lower thermal stability but higher reactivity as HEDMs .
  • Chloro Analogs : Greater electrophilicity enhances herbicidal activity but increases toxicity (e.g., 5,7-dichloro analog in ).

Biological Activity

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a fused triazole and pyrimidine structure. Its unique substitution pattern, including methyl groups and a propylsulfanyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antiviral, and antimicrobial properties.

  • Molecular Formula : C₇H₈N₄S
  • CAS Number : 51646-17-4
  • Molecular Weight : 172.23 g/mol

Anticancer Activity

Research has demonstrated that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. In a study by Tiwari et al., various pyrimidine-triazole derivatives were synthesized and screened against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
Compound 14MCF-72.74
Compound 15HepG24.92

These findings indicate that structural variations significantly influence the anticancer efficacy of these compounds .

Antiviral Activity

This compound derivatives have shown promising antiviral properties against various viruses, including herpes simplex virus (HSV) and influenza. In vitro assays demonstrated that certain derivatives inhibited viral replication effectively, suggesting potential for drug development in antiviral therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies indicate that it possesses activity against several bacterial strains, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values for these compounds were determined in various studies:

Bacterial StrainMIC (µg/mL)
E. coli<100
S. aureus<100
K. pneumoniae<100

These results highlight the compound's potential as an antimicrobial agent .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Interference with DNA/RNA Synthesis : The structural features may allow these compounds to disrupt nucleic acid synthesis in pathogens.

Case Studies

A notable case study involved the synthesis of a series of triazolo-pyrimidine derivatives where researchers assessed their cytotoxicity against various cancer cell lines. The study found that modifications at the methyl and sulfanyl positions significantly altered the compounds' potency against different targets.

Q & A

Q. What are the most efficient synthetic routes for preparing 5,7-dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine?

A one-pot multicomponent reaction using aminotriazole, ethyl 3-oxohexanoate, and propyl thiol derivatives in dimethylformamide (DMF) is widely employed. The protocol involves heating the reactants at 80–100°C for 10–12 minutes, followed by methanol addition and crystallization to yield high-purity products. Characterization via 1H^1H/13C^{13}C NMR, IR, and mass spectrometry confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H^1H NMR : Identifies protons on triazole and pyrimidine rings (δ 2.4–3.1 ppm for methyl groups).
  • IR spectroscopy : Detects C=N (1620–1650 cm1^{-1}) and S–C (650–750 cm1^{-1}) stretches.
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with chlorophenyl substituents) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures.
  • HPLC monitoring : Tracks degradation in solvents (e.g., DMSO, methanol) over 24–72 hours.
  • pH-dependent assays : Tests hydrolytic stability in buffers (pH 3–11) .

Q. What safety protocols are recommended for handling this compound?

Mandatory measures include:

  • Use of nitrile gloves, lab coats, and fume hoods to prevent dermal exposure.
  • Immediate neutralization of acidic/basic waste with sodium bicarbonate or citric acid.
  • Storage in amber glass vials at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the compound’s heats of formation (HOF) and detonation properties?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOF values, while Kamlet-Jacobs equations estimate detonation velocity (VDV_D) and pressure (PP). For 5,7-dimethyl derivatives, computed HOF ranges from +180 to +220 kJ/mol, correlating with moderate VDV_D (~7.5 km/s) and PP (~25 GPa) .

Q. What strategies optimize bioactivity against drug-resistant pathogens like Enterococcus faecium?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C-5/C-7 to enhance membrane penetration.
  • Macromolecular synthesis assays : Validate inhibition of cell-wall biosynthesis (e.g., reduced peptidoglycan crosslinking) .

Q. How does the compound inhibit tubulin polymerization in cancer cells?

The triazolopyrimidine core binds to the vinca domain of β-tubulin, disrupting microtubule dynamics. Competitive binding assays (e.g., 3H^3H-vincristine displacement) confirm non-paclitaxel-like mechanisms. In MGC-803 gastric cancer cells, this induces G2/M arrest and apoptosis via caspase-3 activation .

Q. What catalytic systems improve yield in large-scale synthesis?

  • 4,4’-Trimethylenedipiperidine (TMDP) : Acts as a dual solvent-catalyst, achieving yields >85% in one-pot reactions.
  • Bi2 _2O3_3/FAp nanocomposites : Enhance regioselectivity in microwave-assisted syntheses (30 minutes, 60°C) .

Q. How can in silico models predict herbicidal activity against Brassica campestris?

Comparative molecular field analysis (CoMFA) using steric/electrostatic descriptors identifies critical substituents:

  • C-2 propylsulfanyl group : Increases lipophilicity (logP ~2.8).
  • C-5/C-7 methyl groups : Enhance binding to acetolactate synthase (ALS), a target in weed metabolism .

Q. What advanced techniques validate ERK pathway inhibition in anticancer studies?

  • Western blotting : Quantifies phospho-ERK1/2 (Thr202/Tyr204) reduction in treated cells.
  • RNA-seq : Identifies downstream genes (e.g., c-Fos, EGR1) downregulated ≥2-fold.
  • Kinase inhibition assays : Measures IC50_{50} against recombinant ERK2 (typical range: 9–15 µM) .

Methodological Tables

Q. Table 1. Optimized Synthetic Conditions Using TMDP Catalyst

ParameterValueImpact on Yield
Temperature80°CMax yield (89%)
SolventEthanol/TMDP (1:1 v/v)Regioselectivity
Reaction time2 hoursPurity >95%

Q. Table 2. Computational vs. Experimental HOF Values

MethodHOF (kJ/mol)Deviation (%)
B3LYP/6-311++G(d,p)+2053.2
G4MP2+1985.1
Experimental (DSC)+212

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